

Evatanepag Sodium: A Technical Guide to its Cellular Targets Beyond Osteocytes

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Compound of Interest		
Compound Name:	Evatanepag Sodium	
Cat. No.:	B1260817	Get Quote

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Introduction

Evatanepag Sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). While its role in promoting local bone formation is well-documented, the therapeutic potential of Evatanepag extends to a variety of cellular targets beyond osteocytes. This technical guide provides an in-depth exploration of these non-osteocyte targets, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented here is intended to support further research and drug development efforts centered on this promising EP2 agonist.

Activation of the EP2 receptor, a Gs protein-coupled receptor, by Evatanepag initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in diverse cellular responses. This guide will delve into the specific consequences of this signaling pathway in various cell types.

Cellular Targets and Quantitative Effects of Evatanepag Sodium



The following tables summarize the known non-osteocyte cellular targets of **Evatanepag Sodium** and the quantitative data associated with its effects.

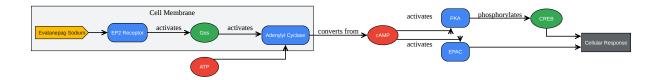
Cell Type	Species	Assay	Effect	Concentrati on / EC ₅₀ / IC ₅₀	Reference
Mast Cells (LAD2 human cell line)	Human	β- hexosaminida se release assay	Inhibition of degranulation	Maximum inhibition of 37.2% at 10^{-5} M to $3x10^{-4}$ M	[1]
Mast Cells (RS-ATL8 rat cell line)	Rat	β- hexosaminida se release assay	Inhibition of degranulation	Maximum inhibition of 46% at 10 ⁻⁸	[1]
HEK-293 Cells (expressing recombinant human EP2)	Human	cAMP accumulation assay	Agonist activity	EC50 = 17 nM	[2]
HEK-293 Cells	Human	cAMP accumulation assay	Increase in intracellular cAMP	IC50 = 50 nM	[3]

Note: Much of the research on non-osteocyte EP2 receptor agonism has been conducted using PGE2 or other selective EP2 agonists. While highly indicative of Evatanepag's potential effects, direct quantitative data for Evatanepag in all cell types is not yet available.

Signaling Pathways

The primary signaling pathway initiated by Evatanepag is the activation of the EP2 receptor, leading to a cascade of intracellular events. The following diagrams illustrate this pathway in different cellular contexts.





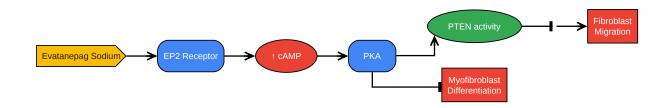
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Caption: General EP2 Receptor Signaling Pathway activated by Evatanepag.



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Caption: Inhibition of Mast Cell Degranulation by Evatanepag.



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